Advanced Technical Profiling of Benzo[b]thiophen-4-ylhydrazine: Physicochemical Data, Safety Protocols, and Synthetic Workflows
Advanced Technical Profiling of Benzo[b]thiophen-4-ylhydrazine: Physicochemical Data, Safety Protocols, and Synthetic Workflows
As a bifunctional building block, Benzo[b]thiophen-4-ylhydrazine is a critical intermediate in modern medicinal chemistry, particularly for the synthesis of conformationally restricted, benzothieno-fused heterocycles. This whitepaper provides an in-depth analysis of its physicochemical properties, material safety data sheet (MSDS) causality, and field-proven synthetic methodologies for drug development professionals.
Physicochemical Identity & Structural Profiling
Benzo[b]thiophen-4-ylhydrazine exists primarily in two forms: the free base and the hydrochloride salt. The selection between these forms depends heavily on the downstream application. The free base offers higher nucleophilicity for immediate condensation reactions, whereas the hydrochloride salt provides superior bench stability against autoxidation.
Below is a comparative summary of the quantitative data for both forms, derived from authoritative chemical inventories 12.
| Parameter | Benzo[b]thiophen-4-ylhydrazine (Free Base) | Benzo[b]thiophen-4-ylhydrazine HCl |
| CAS Number | 2[2] | 1[1] |
| Molecular Formula | C₈H₈N₂S | C₈H₉ClN₂S |
| Molecular Weight | 164.23 g/mol | 200.69 g/mol |
| SMILES String | NNc1cccc2sccc12 | NNc1cccc2sccc12.Cl |
| Physical State | Pale yellow to brown solid | Off-white to tan crystalline powder |
Material Safety Data Sheet (MSDS) & Handling Causality
Handling arylhydrazines requires strict adherence to safety protocols due to their inherent reactivity. Based on structural homology to related benzothiophen-amines 3, the compound is classified under the following GHS hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Causality-Driven Storage and Handling
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Inert Atmosphere Requirement: Hydrazines are potent reducing agents. Exposure to atmospheric oxygen leads to autoxidation, generating reactive oxygen species (ROS) and diazonium intermediates that degrade the sample into a dark, intractable tar. Storage under Argon or Nitrogen is mandatory.
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Temperature Control (2–8°C): Thermal energy accelerates the homolytic cleavage of the weak N-N bond (~65 kcal/mol). Refrigeration suppresses this degradation pathway, extending the shelf life of the reagent.
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Personal Protective Equipment (PPE): Due to the lipophilic benzothiophene core, the compound can easily penetrate the dermal barrier. Nitrile gloves (double-gloved) and a properly ventilated fume hood are required to mitigate systemic toxicity risks.
Synthetic Applications: Fischer Indole Workflows
The primary application of Benzo[b]thiophen-4-ylhydrazine is the construction of complex tricyclic scaffolds via the Fischer Indole Synthesis . This reaction allows for the rapid assembly of benzothieno-indoles, which are privileged structures in kinase inhibitor and GPCR ligand design.
Experimental Protocol: Synthesis of Benzothieno-fused Indoles
This protocol is designed as a self-validating system, ensuring that the chemist can verify the success of each step through specific physical and analytical cues.
Step 1: Hydrazone Formation
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Action: In a flame-dried Schlenk flask under argon, dissolve Benzo[b]thiophen-4-ylhydrazine hydrochloride (1.0 equiv, 10 mmol) and the target ketone (1.05 equiv) in 30 mL of anhydrous ethanol. Add glacial acetic acid (0.1 equiv). Reflux at 80°C for 2 hours.
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Causality: The catalytic acetic acid selectively protonates the ketone's carbonyl oxygen, increasing its electrophilicity. We avoid strong mineral acids here because they would fully protonate the hydrazine nitrogen, neutralizing its nucleophilicity and arresting the reaction.
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Self-Validation (IPC): The reaction mixture will transition from a clear, pale solution to a dense, brightly colored (yellow/orange) suspension as the highly conjugated hydrazone intermediate precipitates. TLC monitoring (Hexanes:EtOAc 3:1) will show the disappearance of the polar hydrazine spot (R_f ~0.1) and the appearance of a non-polar hydrazone spot (R_f ~0.7).
Step 2: [3,3]-Sigmatropic Rearrangement & Cyclization
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Action: Concentrate the mixture in vacuo to remove ethanol. Resuspend the crude hydrazone in 20 mL of Polyphosphoric Acid (PPA) or a 0.5 M solution of ZnCl₂ in toluene. Heat to 110°C for 4 hours.
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Causality: The Lewis acid (ZnCl₂) or Brønsted acid (PPA) coordinates to the imine nitrogen of the tautomerized ene-hydrazine. This coordination drastically lowers the LUMO energy, facilitating the thermally driven [3,3]-sigmatropic rearrangement. The elevated temperature (110°C) is required to overcome the activation energy barrier of breaking the N-N bond.
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Self-Validation (IPC): The suspension will dissolve into a dark, homogeneous solution. LC-MS analysis of an aliquot will show the consumption of the hydrazone mass [M+H]⁺ and the appearance of the target indole mass [M-NH₃+H]⁺, confirming the successful elimination of ammonia.
Step 3: Quenching and Workup
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Action: Cool the mixture to room temperature and pour it over 100 g of crushed ice. Slowly neutralize with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with ethyl acetate (3 x 50 mL).
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Causality: Pouring over ice dissipates the exothermic heat of acid neutralization, preventing the thermal decomposition of the newly formed indole product.
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Self-Validation (IPC): The neutralization process will generate vigorous CO₂ effervescence. Once effervescence ceases, the pH is neutral, and the product will partition cleanly into the upper organic (ethyl acetate) layer during extraction.
Mechanistic Pathway Visualization
The logical flow of the Fischer Indole Synthesis utilizing Benzo[b]thiophen-4-ylhydrazine is mapped below.
Figure 1: Fischer Indole Synthesis pathway using Benzo[b]thiophen-4-ylhydrazine.
References
- 17402-83-4 | Benzo[b]thiophen-4-amine | BLD Pharm (Source for CAS 1488236-36-7 and structural homology hazards). BLD Pharm.
- CAS:33186-50-4, Benzo[b]thiophen-5-ylhydrazine hydrochloride (Source for CAS 1488516-72-8 inventory). Bidepharm.
- 17402-83-4 | Benzo[b]thiophen-4-amine | BLD Pharm (Source for specific GHS hazard statement mapping). BLD Pharm.
